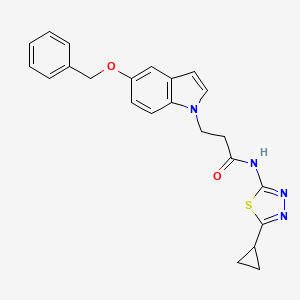

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

Beschreibung

This compound features a propanamide backbone bridging two heterocyclic moieties: a 5-(benzyloxy)-substituted indole and a 5-cyclopropyl-1,3,4-thiadiazole. Its synthesis likely involves coupling reactions between activated indole intermediates and thiadiazol-2-amine derivatives, as seen in analogous compounds .

Eigenschaften

Molekularformel |

C23H22N4O2S |

|---|---|

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-phenylmethoxyindol-1-yl)propanamide |

InChI |

InChI=1S/C23H22N4O2S/c28-21(24-23-26-25-22(30-23)17-6-7-17)11-13-27-12-10-18-14-19(8-9-20(18)27)29-15-16-4-2-1-3-5-16/h1-5,8-10,12,14,17H,6-7,11,13,15H2,(H,24,26,28) |

InChI-Schlüssel |

VPBUZIYBCFTXDT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be prepared via cyclization reactions involving thiosemicarbazides and carboxylic acids. The final coupling step involves the reaction of the indole and thiadiazole intermediates with a benzyloxy group under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: Hydrogenation using palladium on carbon (Pd/C) in ethanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of indole N-oxide.

Reduction: Conversion of nitro group to amine.

Substitution: Replacement of benzyloxy group with other nucleophiles.

Wissenschaftliche Forschungsanwendungen

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The indole moiety can interact with tryptophan-binding proteins, while the thiadiazole ring may inhibit specific enzymes involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the provided evidence:

Structural and Functional Differences

- Indole Modifications : The target compound’s 5-benzyloxyindole differs from 2h’s indol-3-yl group and compound 7c’s absence of indole (replaced by oxadiazole-thiazole) . Benzyloxy groups typically increase lipophilicity and steric hindrance compared to methyl or unsubstituted indoles .

- Thiadiazole vs. Oxadiazole : The target’s thiadiazole ring (with sulfur) may confer greater metabolic resistance than oxadiazole-based analogs (e.g., 7c), which are more prone to oxidative degradation .

- Substituent Effects : Cyclopropyl on thiadiazole (target and 2h) enhances rigidity and may improve binding specificity compared to methyl-substituted thiadiazoles (e.g., Molecule 20) .

Physicochemical Properties

- Melting Points : The target’s melting point is unreported, but analogs with similar bulk (e.g., 2h) likely exhibit higher melting points (>180°C) due to crystalline packing, whereas smaller molecules like 7c melt at lower temperatures (134–178°C) .

- Spectroscopic Data : The target’s ¹H-NMR would show indole protons (δ 6.5–8.1 ppm), benzyloxy CH₂ (δ 4.5–5.0 ppm), and cyclopropyl protons (δ 0.5–1.5 ppm), aligning with patterns in 2h and 7c .

Biologische Aktivität

The compound 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines an indole ring with a benzyloxy group and a thiadiazole moiety, suggests various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : The presence of both indole and thiadiazole moieties contributes to its potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Research has suggested that derivatives of indole and thiadiazole can modulate inflammatory pathways, indicating that this compound may possess anti-inflammatory properties.

- Anticancer Potential : The dual functionality of the compound enhances its binding affinity to biological targets involved in cancer progression, making it a candidate for further investigation in oncology.

The mechanism of action for 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer cell proliferation.

- Receptor Modulation : Interaction studies suggest that it may act on certain receptors involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties and potential advantages of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide:

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| 3-(4-methoxyphenyl)-N-(5-cyclopropylthiadiazol)propanamide | Methoxy group instead of benzyloxy | Antimicrobial |

| 3-(5-hydroxyindol-1-yl)-N-(5-cyclopropylthiadiazol)propanamide | Hydroxyl substitution | Enhanced solubility |

| N-(benzothiazol-2-yl)-propanamide | Lacks indole component | Antimicrobial |

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy against various bacterial strains and found significant inhibition at specific concentrations.

- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects in vitro using cell lines exposed to inflammatory stimuli. Results indicated reduced cytokine production when treated with the compound.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.